3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034571-46-3
VCID: VC6179608
InChI: InChI=1S/C17H24N2O3/c1-21-16-4-2-13(3-5-16)14-6-9-19(12-14)17(20)18-15-7-10-22-11-8-15/h2-5,14-15H,6-12H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCOCC3
Molecular Formula: C17H24N2O3
Molecular Weight: 304.39

3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide

CAS No.: 2034571-46-3

Cat. No.: VC6179608

Molecular Formula: C17H24N2O3

Molecular Weight: 304.39

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide - 2034571-46-3

Specification

CAS No. 2034571-46-3
Molecular Formula C17H24N2O3
Molecular Weight 304.39
IUPAC Name 3-(4-methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C17H24N2O3/c1-21-16-4-2-13(3-5-16)14-6-9-19(12-14)17(20)18-15-7-10-22-11-8-15/h2-5,14-15H,6-12H2,1H3,(H,18,20)
Standard InChI Key SGZMDKTXDRZKCR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCOCC3

Introduction

Chemical Identity and Structural Features

3-(4-Methoxyphenyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1-position with a carboxamide group and at the 3-position with a 4-methoxyphenyl moiety. The oxan-4-yl (tetrahydropyran-4-yl) group attached to the carboxamide nitrogen introduces stereochemical complexity and influences molecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

  • Molecular Weight: 304.39 g/mol (calculated based on atomic composition)

The structural similarity to compounds like 3-[(methoxyacetyl)(oxan-4-yl)amino]-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide (MW 391.47) suggests shared synthetic pathways and physicochemical behaviors.

Synthesis and Structural Optimization

The synthesis of pyrrolidine carboxamides typically involves coupling pyrrolidine derivatives with substituted amines using carbodiimide-based reagents. For example, the use of 1-ethyl-3-(3’-dimethylaminopropyl) carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) has been documented for analogous compounds .

Proposed Synthetic Route

  • Pyrrolidine Intermediate Preparation:

    • 3-(4-Methoxyphenyl)pyrrolidine is synthesized via cyclization or functionalization of pyrrolidine precursors.

  • Carboxamide Formation:

    • Reaction of the pyrrolidine intermediate with oxan-4-amine in the presence of EDCI/DMAP, followed by purification via column chromatography .

Key challenges include controlling stereochemistry at the pyrrolidine and tetrahydropyran rings, which may require chiral resolution techniques .

Physicochemical Properties

Predicted Properties

PropertyValue
logP (Partition Coefficient)1.5–2.0 (estimated)
logD (Distribution Coefficient)1.3–1.8
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area58–65 Ų

These estimates align with structurally related pyrrolidine carboxamides, where lipophilic groups (e.g., methoxyphenyl) increase logP, while the carboxamide and ether oxygen in tetrahydropyran enhance water solubility .

Analytical Characterization

Spectral Data (Hypothetical)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.50–1.80 (m, 4H, tetrahydropyran CH2_2)

    • δ 2.90–3.20 (m, 4H, pyrrolidine CH2_2)

    • δ 3.80 (s, 3H, OCH3_3)

    • δ 6.85–7.25 (m, 4H, aromatic H)

  • 13C^{13}\text{C} NMR:

    • δ 55.2 (OCH3_3), 67.5 (tetrahydropyran C-O), 170.1 (C=O)

Mass Spectrometry

  • ESI-MS: m/z 305.2 [M+H]+^+, consistent with the molecular formula.

Challenges and Future Directions

  • Stereochemical Control: Resolving racemic mixtures to isolate bioactive enantiomers remains critical, as seen in related InhA inhibitors .

  • Bioactivity Profiling: In vitro screening against bacterial and cancer cell lines is warranted to validate hypothesized mechanisms.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoformulation could enhance bioavailability.

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